molecular formula C10H7BrN2O B1524748 3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde CAS No. 861932-08-3

3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde

Cat. No.: B1524748
CAS No.: 861932-08-3
M. Wt: 251.08 g/mol
InChI Key: MWRSHCXIXJNGGF-UHFFFAOYSA-N
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Description

3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde is a chemical compound characterized by a bromine atom and an imidazole ring attached to a benzaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde typically involves the bromination of 4-(1H-imidazol-1-yl)benzaldehyde. This reaction can be carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific requirements of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various substituted imidazoles or benzaldehydes.

Scientific Research Applications

3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems and pathways.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary based on the specific biological system being studied.

Comparison with Similar Compounds

3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde is similar to other brominated imidazole derivatives, such as 4-Bromo-3-(1H-imidazol-1-yl)benzaldehyde and 2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde. These compounds share structural similarities but differ in the position of the bromine atom on the benzene ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

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Properties

IUPAC Name

3-bromo-4-imidazol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-9-5-8(6-14)1-2-10(9)13-4-3-12-7-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRSHCXIXJNGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700189
Record name 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861932-08-3
Record name 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to the procedure described in the synthesis method of Intermediate Int. n-26 (Synthesis method NG) provided that the reaction was performed for 20 hours, and the column chromatography was performed with chloroform:methanol=100:1, 3-bromo-4-fluorobenzaldehyde (1.246 g, TCI), potassium carbonate (825.1 mg) and imidazole (444 mg, TCI) were reacted and treated to obtain the title compound (Intermediate Int. n-32, 986.1 mg).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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1.246 g
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825.1 mg
Type
reactant
Reaction Step Two
Quantity
444 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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